
Triisopropylmethoxysilane
Overview
Description
Triisopropylmethoxysilane is an organosilicon compound with the molecular formula C10H24OSi. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its ability to act as a hydride donor and is often utilized in the field of peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropylmethoxysilane can be synthesized through the reaction of triisopropylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows: [ \text{(i-Pr)_3SiCl + CH_3OH → (i-Pr)_3SiOCH_3 + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the product. The process often includes distillation to purify the final product and remove any unreacted starting materials or by-products.
Types of Reactions:
Reduction: this compound can act as a reducing agent, donating hydride ions in various reduction reactions.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: In the presence of catalysts such as platinum or rhodium, this compound can add across carbon-carbon multiple bonds.
Acidic Conditions: The compound can act as a hydride donor in acidic conditions, making it useful in deprotection steps during peptide synthesis.
Major Products:
Alcohols: Reduction of carbonyl compounds using this compound typically yields the corresponding alcohols.
Siloxanes: Reaction with water or alcohols can lead to the formation of siloxanes.
Scientific Research Applications
Triisopropylmethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrosilylation reactions.
Biology: The compound is employed in the synthesis of peptides, where it acts as a scavenger for protecting groups during deprotection steps.
Medicine: Research into drug development often utilizes this compound for the synthesis of complex organic molecules.
Industry: It is used in the production of siloxanes and other silicon-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism by which triisopropylmethoxysilane exerts its effects is through hydride donation. The silicon-hydrogen bond in the compound is relatively weak, allowing it to easily donate a hydride ion to electrophilic centers in various substrates. This property makes it an effective reducing agent in organic synthesis. The molecular targets typically include carbonyl groups, which are reduced to alcohols, and carbocations, which are stabilized by hydride transfer.
Comparison with Similar Compounds
Triisopropylsilane: Similar in structure but lacks the methoxy group. It is also used as a reducing agent and in peptide synthesis.
Trimethylmethoxysilane: Contains methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
Triethoxysilane: Has ethoxy groups instead of methoxy, affecting its reactivity and applications.
Uniqueness: Triisopropylmethoxysilane is unique due to its combination of steric bulk from the isopropyl groups and the presence of a methoxy group, which influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other silanes might not be as effective.
Chemical Reactions Analysis
Hydrolysis
TMS undergoes rapid hydrolysis in air (within 3 minutes at 25°C) and water (0.3 minutes at 2°C), producing methanol and silanetriol .
Reaction Type | Products | Conditions |
---|---|---|
Hydrolysis | Methanol + silanetriol | Air/water (pH neutral) |
Polymerization and Disproportionation
TMS participates in copolymerization and polycondensation reactions to form siloxane polymers, used in adhesives and surface-active agents .
Environmental Metabolism
In atmospheric conditions, TMS reacts with hydroxyl radicals (half-life: 6.4 days) or hydrolyzes rapidly, limiting its persistence .
Reduction of Amides and Nitro Groups
TIS reduces amides (e.g., N-aryl amides) and nitroarenes to amines under catalytic conditions (e.g., InI₃ or Fe(CO)₅) .
Reaction Type | Substrate | Products | Conditions |
---|---|---|---|
Amide reduction | N-aryl amides | Aromatic amines | InI₃ catalysis |
Nitro reduction | Nitroarenes | Anilines | Fe(CO)₅ |
Deprotection of Cysteine-S-Protecting Groups
TIS removes S-protecting groups (e.g., acetamidomethyl, 4-methoxybenzyl) from cysteine residues in peptides when combined with trifluoroacetic acid (TFA) .
Protecting Group | Lability Order | Reaction Conditions |
---|---|---|
S-Mob | Most labile | TFA/TIS (98/2), 37°C |
S-Acm | Moderate | TFA/TIS (98/2), 37°C |
S-Buᵗ | Least labile | TFA/TIS (98/2), 37°C |
Radical Chain Termination
TIS terminates radical reactions by donating hydrogen atoms, enabling controlled polymerization processes .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for triisopropylmethoxysilane in laboratory settings?
- Methodological Answer: this compound is typically synthesized via alcoholysis or condensation reactions. A common approach involves reacting silicon tetrachloride with isopropyl alcohol under anhydrous conditions, followed by methoxylation. Key steps include:
- Using inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced side reactions .
- Employing triethylamine as a proton scavenger to neutralize HCl byproducts .
- Purification via fractional distillation under reduced pressure to isolate the product.
Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE):
- Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .
- Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
- Storage:
- Store in airtight containers under inert gas (argon) at temperatures <25°C to prevent hydrolysis .
- Avoid proximity to strong acids/bases due to incompatibility risks .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure and substituent arrangement .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Si-O-C (≈1080 cm⁻¹) and Si-CH(CH₃)₂ (≈1250 cm⁻¹) bonds .
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and detects volatile byproducts .
Advanced Research Questions
Q. How can reaction kinetics be optimized to enhance this compound yield?
- Methodological Answer:
- Solvent Selection: Tetrahydrofuran (THF) or toluene improves reactant solubility and reduces side reactions .
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to accelerate methoxylation while minimizing steric hindrance from isopropyl groups .
- Temperature Control: Gradual heating (40–60°C) balances reaction rate and thermal stability .
Q. What mechanistic insights explain this compound’s behavior in sol-gel processes?
- Methodological Answer:
- Hydrolysis Mechanism: The methoxy group undergoes nucleophilic attack by water, forming silanol intermediates. Steric bulk from isopropyl groups slows hydrolysis compared to smaller alkyl silanes (e.g., trimethoxysilanes) .
- Condensation Pathways: Silanol intermediates condense via Si-O-Si linkages, influenced by pH. Acidic conditions favor linear chains, while basic conditions promote branched networks .
Q. How do steric effects from isopropyl substituents impact this compound’s reactivity?
- Methodological Answer:
- Steric Hindrance Analysis:
- Compare reaction rates with less hindered analogs (e.g., trimethylmethoxysilane) using kinetic studies .
- Computational modeling (e.g., DFT) quantifies steric energy barriers to nucleophilic attack .
- Experimental Validation:
- Use X-ray crystallography (if crystalline derivatives are synthesized) to measure bond angles/distances .
Properties
IUPAC Name |
methoxy-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVVAUPACHDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343349 | |
Record name | Triisopropylmethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33974-42-4 | |
Record name | Triisopropylmethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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